molecular formula C10H9ClN2O2 B5512234 1-(3-chlorobenzoyl)imidazolidin-2-one CAS No. 67357-54-4

1-(3-chlorobenzoyl)imidazolidin-2-one

Cat. No.: B5512234
CAS No.: 67357-54-4
M. Wt: 224.64 g/mol
InChI Key: BTROLKJFQYVFFC-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)imidazolidin-2-one is a heterocyclic compound that features a five-membered imidazolidinone ring substituted with a 3-chlorobenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorobenzoyl)imidazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of 3-chlorobenzoyl chloride with imidazolidin-2-one in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzoyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazolidinones and derivatives with modified functional groups .

Scientific Research Applications

1-(3-Chlorobenzoyl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Chlorobenzoyl)imidazolidin-2-one
  • 1-(4-Chlorobenzoyl)imidazolidin-2-one
  • 1-(3-Bromobenzoyl)imidazolidin-2-one

Uniqueness: 1-(3-Chlorobenzoyl)imidazolidin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its analogues, it may exhibit different pharmacological properties and chemical behavior .

Properties

IUPAC Name

1-(3-chlorobenzoyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-8-3-1-2-7(6-8)9(14)13-5-4-12-10(13)15/h1-3,6H,4-5H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTROLKJFQYVFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351861
Record name 1-(3-chlorobenzoyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67357-54-4
Record name 1-(3-chlorobenzoyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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